

Application Notes: Protocol for Inhibiting L-selectin Shedding with Ro 31-9790

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Compound of Interest

Compound Name: Ro 31-9790

Cat. No.: B1243695

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Audience: Researchers, scientists, and drug development professionals.

Introduction

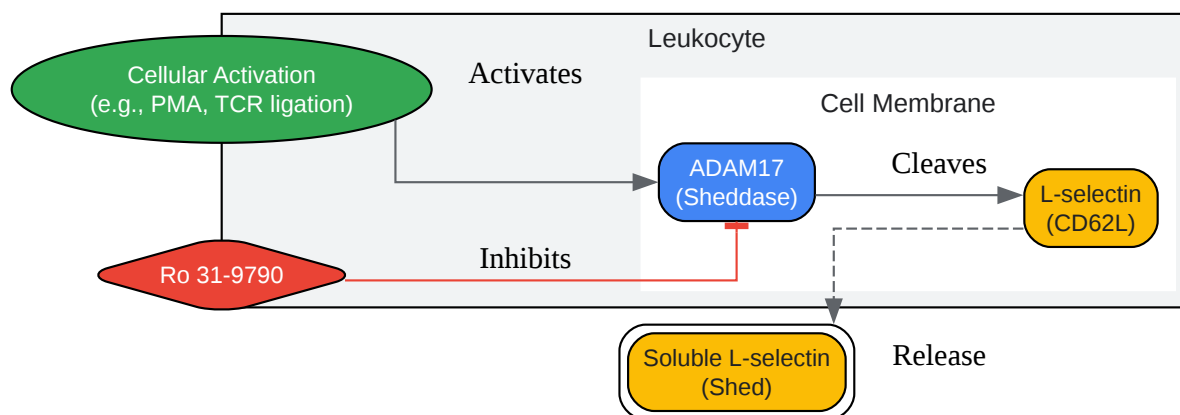
L-selectin (CD62L) is a crucial cell adhesion molecule expressed on the surface of most leukocytes, mediating their initial tethering and rolling on endothelial cells, a critical step for trafficking to sites of inflammation and lymph nodes.[1][2] The surface expression of L-selectin is rapidly down-regulated upon leukocyte activation through a process known as ectodomain shedding. This process is primarily mediated by the metalloproteinase ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor- α -Converting Enzyme (TACE).[1][3] Shedding of L-selectin releases a soluble form into the bloodstream and is considered a marker of leukocyte activation.[1][4]

Ro 31-9790 is a synthetic, hydroxamic acid-based metalloproteinase inhibitor that effectively blocks the activity of the L-selectin sheddase.[5][6] By preventing the cleavage of L-selectin, **Ro 31-9790** serves as a valuable tool for studying the physiological consequences of L-selectin shedding and its role in immune responses and inflammatory diseases.[7][8] These application notes provide a detailed protocol for using **Ro 31-9790** to inhibit L-selectin shedding in both in vitro and in vivo settings.

Mechanism of Action

Ro 31-9790 functions as a broad-spectrum inhibitor of metalloproteinases, with notable activity against ADAM17.[3] The shedding of L-selectin is initiated by various cellular activation signals,

which lead to the activation of ADAM17 on the cell surface.[9] ADAM17 then cleaves L-selectin at its membrane-proximal ectodomain, releasing the soluble portion of the molecule. **Ro 31-9790**, a zinc-chelating hydroxamate, inhibits the catalytic activity of ADAM17, thereby preventing the cleavage and shedding of L-selectin from the cell surface.[10][11]



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Caption: Inhibition of L-selectin shedding by **Ro 31-9790**.

Quantitative Data Summary

Ro 31-9790 inhibits L-selectin shedding across various leukocyte populations. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Cell Type	Species	Inducer	IC50 of Ro 31-9790 (μM)	Reference
Lymphocytes	Mouse	PMA	4.82 ± 0.75	[12]
Jurkat T cells	Human	PMA	1.16 ± 0.27	[12]
Lymphocytes	Human	PMA	0.70 ± 0.06	[12]
Monocytes	Human	PMA	4.47 ± 1.27	[12]
B-CLL Lymphocytes	Human	ATP	83	[10]
Monocytes (TNF-α Shedding)	Human	LPS	0.38 ± 0.05	[6][12]

Note: A concentration of 30 μM **Ro 31-9790** has been shown to achieve approximately 90% inhibition of PMA-induced L-selectin shedding from mouse lymphocytes.[3]

Experimental Protocols

Protocol 1: In Vitro L-selectin Shedding Inhibition Assay

This protocol details the procedure for inducing L-selectin shedding from isolated leukocytes and inhibiting this process with **Ro 31-9790**, followed by analysis using flow cytometry.

A. Materials and Reagents

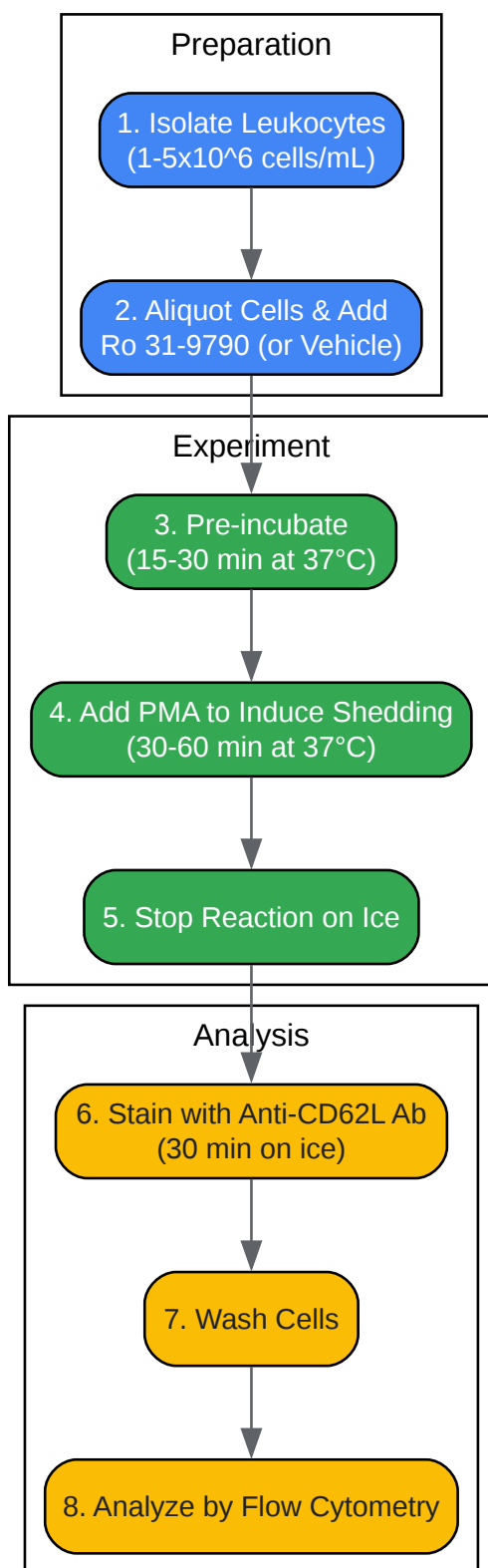
- Cells: Isolated primary leukocytes (e.g., human or mouse lymphocytes, neutrophils) or cell lines (e.g., Jurkat T cells).
- Inhibitor: **Ro 31-9790** (dissolved in DMSO, stored at -20°C).
- Shedding Inducer: Phorbol 12-myristate 13-acetate (PMA), dissolved in DMSO.
- Cell Culture Medium: RPMI 1640 or appropriate medium.
- Staining Buffer: Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA).

- Antibody: Fluorochrome-conjugated anti-L-selectin/CD62L antibody (e.g., MEL-14 for mouse).
- Isotype Control: Matching fluorochrome-conjugated isotype control antibody.
- Equipment: Flow cytometer, centrifuge, incubator (37°C, 5% CO₂).

B. Experimental Procedure

- Cell Preparation:
 - Isolate leukocytes from whole blood or prepare a single-cell suspension from lymphoid tissues using standard methods.
 - Resuspend cells in culture medium at a concentration of $1-5 \times 10^6$ cells/mL.
- Inhibition Step:
 - Aliquot cell suspension into microcentrifuge tubes or a 96-well plate.
 - Prepare serial dilutions of **Ro 31-9790** in culture medium. Add the desired final concentrations (e.g., 0.1 μ M to 50 μ M) to the cells. Include a DMSO vehicle control.
 - Pre-incubate the cells with the inhibitor or vehicle for 15-30 minutes at 37°C.
- Induction of Shedding:
 - Add the shedding inducer (e.g., 10-100 nM PMA) to all samples except for the unstimulated (negative) control.
 - Incubate for 30-60 minutes at 37°C. The optimal time may vary by cell type and should be determined empirically.
- Staining for Flow Cytometry:
 - Stop the reaction by placing samples on ice and adding 1 mL of cold staining buffer.
 - Centrifuge cells at 300 x g for 5 minutes at 4°C and discard the supernatant.

- Resuspend the cell pellet in 100 μ L of cold staining buffer containing the anti-L-selectin antibody at the manufacturer's recommended concentration.
- Prepare an isotype control and an unstimulated/untreated control.
- Incubate on ice for 30 minutes in the dark.
- Wash the cells twice with 1 mL of cold staining buffer.
- Resuspend the final cell pellet in 300-500 μ L of staining buffer for analysis.
- Flow Cytometry Analysis:
 - Acquire data on a flow cytometer. Gate on the leukocyte population of interest based on forward and side scatter properties.
 - Determine the percentage of L-selectin positive cells and/or the geometric mean fluorescence intensity (G-MFI) for each sample.
 - Calculate the percent inhibition of shedding relative to the PMA-treated vehicle control.



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Caption: Experimental workflow for the in vitro L-selectin shedding assay.

Protocol 2: In Vivo L-selectin Shedding Inhibition in Mice (Example)

This protocol provides a general framework for inhibiting L-selectin shedding in a murine model. Doses and timing should be optimized for specific experimental needs.

A. Materials

- Animals: C57BL/6 mice or other appropriate strain.
- Inhibitor: **Ro 31-9790** prepared in a sterile, injectable vehicle (e.g., saline with a low percentage of DMSO).
- Equipment: Syringes, needles for intraperitoneal (i.p.) injection.

B. Experimental Procedure

- Inhibitor Administration:
 - Administer **Ro 31-9790** via intraperitoneal injection. A dose of 100-200 mg/kg has been shown to be effective.[\[3\]](#)
 - Administer a vehicle control to a separate cohort of mice.
- Sample Collection:
 - Collect blood samples via tail vein or cardiac puncture at desired time points after injection. Effective inhibition in plasma has been observed at 60 minutes post-injection, with levels declining by 120 minutes.[\[3\]](#)
 - Collect blood into tubes containing an anticoagulant (e.g., heparin).
- Assessment of Inhibition:
 - Method 1 (Ex Vivo Challenge): Isolate leukocytes from the collected blood. Challenge these cells ex vivo with PMA as described in Protocol 1 to confirm that L-selectin shedding is inhibited.[\[7\]](#)

- Method 2 (Direct Measurement): Isolate leukocytes and immediately stain for surface L-selectin to measure changes in baseline expression levels compared to vehicle-treated animals.
- Method 3 (Functional Assay): Use intravital microscopy or other functional assays to assess leukocyte rolling and adhesion, which are influenced by L-selectin expression.[7]

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